4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that features a biphenyl group, a triazole ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized using Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Thiol Group: The thiol group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to modify the triazole ring or the biphenyl group.
Substitution: The biphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents for electrophilic substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole or biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The biphenyl group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL: shares similarities with other biphenyl and triazole derivatives such as:
Uniqueness
The uniqueness of 4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiol group, in particular, allows for unique interactions with biological targets and materials applications .
Properties
Molecular Formula |
C21H22N4S |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H22N4S/c26-21-24-23-20(19-9-5-2-6-10-19)25(21)22-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,19H,2,5-6,9-10H2,(H,24,26)/b22-15+ |
InChI Key |
RZQLHDTZBLJPKZ-PXLXIMEGSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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